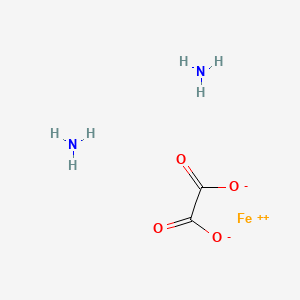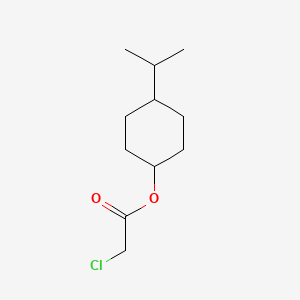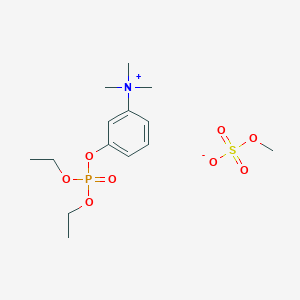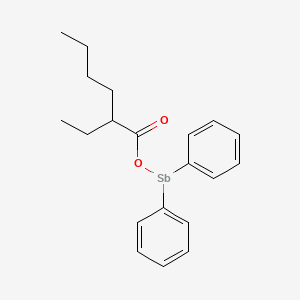
Diphenylantimony 2-ethylhexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of [(2-Ethylhexanoyl)oxy]diphenylstibine typically involves the reaction of diphenylstibine with 2-ethylhexanoic acid. The reaction conditions often require a solvent such as toluene and a catalyst to facilitate the esterification process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
[(2-Ethylhexanoyl)oxy]diphenylstibine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form antimony oxides.
Reduction: It can be reduced to form diphenylstibine and 2-ethylhexanoic acid.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
[(2-Ethylhexanoyl)oxy]diphenylstibine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoantimony compounds.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of antimony-based drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of [(2-Ethylhexanoyl)oxy]diphenylstibine involves its interaction with molecular targets such as enzymes and receptors. The ester group allows it to form stable complexes with these targets, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
[(2-Ethylhexanoyl)oxy]diphenylstibine can be compared with other similar compounds such as:
Diphenylstibine: Lacks the ester group, making it less reactive in certain chemical reactions.
Triphenylstibine: Contains an additional phenyl group, which alters its chemical properties and reactivity.
Antimony trioxide: A simpler antimony compound with different applications and properties.
The uniqueness of [(2-Ethylhexanoyl)oxy]diphenylstibine lies in its ester group, which provides additional reactivity and potential for forming stable complexes with various molecular targets .
Propiedades
Número CAS |
5035-58-5 |
|---|---|
Fórmula molecular |
C20H25O2Sb |
Peso molecular |
419.2 g/mol |
Nombre IUPAC |
diphenylstibanyl 2-ethylhexanoate |
InChI |
InChI=1S/C8H16O2.2C6H5.Sb/c1-3-5-6-7(4-2)8(9)10;2*1-2-4-6-5-3-1;/h7H,3-6H2,1-2H3,(H,9,10);2*1-5H;/q;;;+1/p-1 |
Clave InChI |
VDTQBQDVHSDDLY-UHFFFAOYSA-M |
SMILES canónico |
CCCCC(CC)C(=O)O[Sb](C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


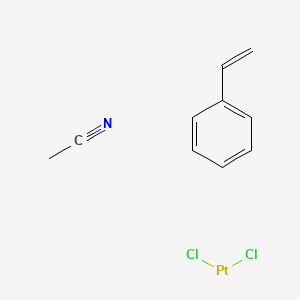
![Propanenitrile, 3-[[4-[(5-nitro-2-thiazolyl)azo]phenyl](3-phenylpropyl)amino]-](/img/structure/B13762558.png)
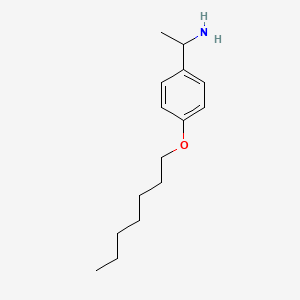
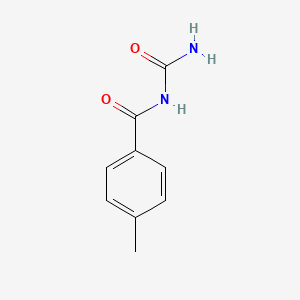

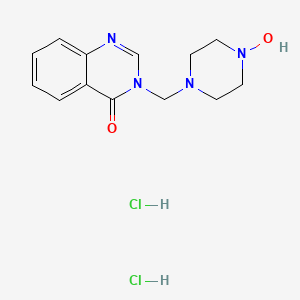
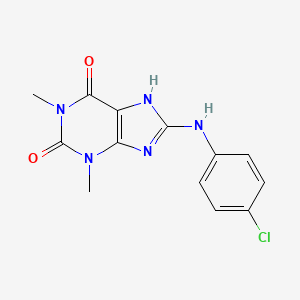
![6-Bromo-4-methyl-1H-benzo[D]imidazole-2-thiol](/img/structure/B13762603.png)
